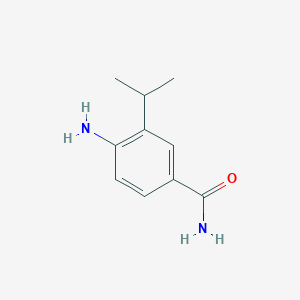

4-Amino-3-isopropylbenzamide

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-amino-3-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H14N2O/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,11H2,1-2H3,(H2,12,13) |

InChI Key |

FTTKFWZNESZYMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-isopropylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-isopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-Amino-3-isopropylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Amino-3-isopropylbenzamide with two structurally related benzamides:

Physicochemical and Pharmacological Differences

- Hydrophobicity: The isopropyl group in this compound increases lipophilicity compared to the polar dimethylaminopropyl chain in or the methoxy group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects: The electron-donating methoxy group in 3-Amino-4-methoxybenzamide alters aromatic ring reactivity, whereas the amino group in this compound may participate in hydrogen bonding with biological targets.

- Bioactivity : The tertiary amine in could enhance solubility in acidic environments (e.g., lysosomes), making it suitable for intracellular studies. In contrast, the isopropyl group in the target compound may favor interactions with hydrophobic enzyme pockets.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Amino-3-isopropylbenzamide’s purity and structural integrity?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with >98.0% purity thresholds, referencing standardized protocols for benzamide derivatives .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., amino and isopropyl moieties). Cross-reference melting points (mp) with literature values (e.g., >300°C for similar benzamide derivatives) .

- Supplementary Data : Include mass spectrometry (MS) for molecular weight validation (C₁₀H₁₄N₂O) and elemental analysis for stoichiometric confirmation.

Q. How can researchers optimize the synthesis of this compound using factorial design principles?

- Methodological Answer :

- Variable Selection : Identify critical factors (e.g., reaction temperature, solvent polarity, catalyst concentration) using a 2³ factorial design to test interactions .

- Experimental Matrix : Assign levels (e.g., 60°C vs. 80°C, polar aprotic vs. non-polar solvents) and measure outcomes (yield, purity). Use ANOVA to identify significant variables .

- Case Study : Apply orthogonal design (e.g., Taguchi method) for multi-factor optimization, prioritizing yield and minimizing byproducts .

Q. What storage conditions are critical for maintaining this compound’s stability in long-term studies?

- Methodological Answer :

- Temperature Control : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or photolytic reactions, as recommended for similar amino-benzamides .

- Humidity Mitigation : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond. Periodically validate stability via HPLC and FT-IR .

Advanced Research Questions

Q. How should conflicting spectroscopic data for this compound derivatives be systematically resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/FT-IR results with X-ray crystallography (if crystalline) or computational simulations (e.g., density functional theory for predicted vibrational modes) .

- Statistical Reconciliation : Apply regression analysis to identify outliers or systematic errors. Use Bayesian inference to weigh conflicting datasets .

- Case Example : Address discrepancies in melting points by verifying polymorphic forms via differential scanning calorimetry (DSC) .

Q. What computational strategies integrate AI with molecular dynamics (MD) simulations to predict this compound’s interactions?

- Methodological Answer :

- AI-Driven Parameterization : Train neural networks on existing benzamide MD datasets to predict binding affinities with biological targets (e.g., enzymes or receptors) .

- Hybrid Workflows : Combine COMSOL Multiphysics for thermodynamic modeling with AI-optimized force fields to simulate solvent interactions .

- Validation : Cross-check predictions with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can a theoretical framework guide the investigation of this compound’s pharmacological mechanisms?

- Methodological Answer :

- Conceptual Anchoring : Link hypotheses to established theories (e.g., enzyme inhibition kinetics or receptor-ligand binding models) to structure experimental design .

- Mechanistic Modeling : Use quantum mechanics/molecular mechanics (QM/MM) to explore electronic interactions at catalytic sites, informed by prior structure-activity relationship (SAR) studies .

- Iterative Refinement : Update the framework with new data (e.g., unexpected IC₅₀ values) to refine hypotheses and experimental pathways .

Data Contradiction and Validation

Q. What protocols ensure reproducibility when conflicting bioactivity data emerge across studies?

- Methodological Answer :

- Standardized Assays : Adopt uniform protocols (e.g., OECD guidelines for cytotoxicity) to minimize variability in cell lines or assay conditions .

- Meta-Analysis : Aggregate datasets using random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent choice or pH gradients) .

- Collaborative Replication : Partner with independent labs to validate findings under blinded conditions .

Experimental Design and Innovation

Q. How can researchers adapt orthogonal design principles to explore this compound’s novel applications?

- Methodological Answer :

- Multi-Objective Optimization : Balance competing goals (e.g., solubility vs. potency) using desirability functions in response surface methodology (RSM) .

- High-Throughput Screening (HTS) : Automate synthesis and testing of derivatives via robotic platforms, guided by AI-generated combinatorial libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.